molecular formula C14H15N5O2S B2538229 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide CAS No. 2034332-95-9

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

Cat. No.: B2538229
CAS No.: 2034332-95-9
M. Wt: 317.37
InChI Key: CCZVTFYHPYUKGZ-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is an organic compound with unique structural features and potential applications across various scientific disciplines. Its structure comprises a thiophene ring, an oxadiazole moiety, and a pyrazole ring, making it a versatile candidate for chemical research.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-3-19-8-10(6-16-19)13-17-11(21-18-13)7-15-14(20)12-9(2)4-5-22-12/h4-6,8H,3,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZVTFYHPYUKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Methylthiophene-2-carboxylic Acid

3-Methylthiophene-2-carboxylic acid is esterified using methanol and catalytic sulfuric acid under reflux, yielding methyl 3-methylthiophene-2-carboxylate.
Reaction Conditions :

  • Reagents : Methanol, H2SO4 (0.5 eq)
  • Temperature : Reflux (65–70°C)
  • Time : 6 hours
  • Yield : ~85%

Hydrazinolysis to Form 3-Methylthiophene-2-carbohydrazide

The ester intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol:
$$
\text{CH3COO-Thiophene} + \text{NH2NH2} \rightarrow \text{NH2NHCO-Thiophene} + \text{CH3OH}
$$
Optimization : Excess hydrazine (2 eq) and prolonged stirring (12 hours) improve yields to 90%.

Amidation with Methylamine

The carbohydrazide is treated with methylamine in the presence of a coupling agent (e.g., HBTU) to yield 3-methylthiophene-2-carboxamide.
Characterization :

  • IR : 1650 cm⁻¹ (C=O stretch)
  • 1H NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 6.95–7.10 (m, 2H, thiophene).

Synthesis of 1-Ethyl-1H-pyrazol-4-yl Intermediate

Cyclocondensation of Acetylenic Ketones

1-Ethyl-1H-pyrazol-4-yl derivatives are synthesized via cyclocondensation of ethylhydrazine with acetylenic ketones (e.g., 3-butyn-2-one):
$$
\text{HC≡C-CO-R} + \text{NH2NH-C2H5} \rightarrow \text{Pyrazole derivative}
$$
Regioselectivity : Use of Zn(OTf)2 as a catalyst ensures >90% selectivity for the 4-substituted pyrazole.

Functionalization at the 4-Position

The 4-position is brominated using NBS (N-bromosuccinimide) in CCl4, followed by Suzuki coupling with boronic acids to introduce diverse substituents.

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Formation

The 1-ethylpyrazole-4-carboxylic acid is converted to its amidoxime derivative by reacting with hydroxylamine hydrochloride in pyridine:
$$
\text{R-COOH} + \text{NH2OH} \rightarrow \text{R-C(=N-OH)NH2}
$$
Reaction Time : 8–12 hours at 80°C.

Cyclization with 3-Methylthiophene-2-carboxamide Chloride

The amidoxime undergoes cyclodehydration with 3-methylthiophene-2-carboxamide chloride in the presence of POCl3:
$$
\text{R-C(=N-OH)NH2} + \text{Cl-CO-Thiophene} \rightarrow \text{Oxadiazole derivative} + \text{H2O}
$$
Key Parameters :

  • Catalyst : POCl3 (2 eq)
  • Temperature : 100°C
  • Yield : 70–75%

Coupling of Oxadiazole and Thiophene Carboxamide

Nucleophilic Substitution

The methylene bridge is introduced via nucleophilic substitution between 5-(chloromethyl)-1,2,4-oxadiazole and 3-methylthiophene-2-carboxamide in DMF with K2CO3:
$$
\text{Oxadiazole-CH2Cl} + \text{Thiophene-CONH2} \rightarrow \text{Target Compound} + \text{KCl}
$$
Optimization :

  • Base : K2CO3 (3 eq)
  • Solvent : DMF, 80°C, 6 hours
  • Yield : 65%

Characterization and Analytical Data

Spectral Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 1.42 (t, 3H, CH2CH3), 2.52 (s, 3H, thiophene-CH3), 4.12 (q, 2H, CH2CH3), 4.85 (s, 2H, CH2), 6.95–7.30 (m, 4H, Ar-H).
  • HRMS (ESI+) : m/z 388.1421 [M+H]+ (calc. 388.1418).

Purity Analysis

  • HPLC : >98% purity (C18 column, MeCN:H2O = 70:30).

Comparative Analysis of Synthetic Routes

Method Step Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity Requires toxic catalysts (Zn(OTf)2) 85–90
POCl3 Cyclization Scalable, mild conditions Generates corrosive HCl 70–75
Nucleophilic Substitution Simple workup Limited to activated alkyl halides 65

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Synthesis : Transition metal-free methods (e.g., I2/K2CO3) could reduce toxicity.
  • Oxadiazole Cyclization : Microwave-assisted synthesis may enhance reaction rates and yields.
  • Green Chemistry : Replace DMF with ionic liquids or PEG solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and carboxamide group serve as key sites for nucleophilic substitution. In acidic or basic conditions:

  • Oxadiazole ring : The nitrogen atoms at positions 1 and 3 of the 1,2,4-oxadiazole can undergo alkylation or arylation. For example, reaction with methyl iodide in the presence of a base yields N-methyl derivatives.

  • Carboxamide : Hydrolysis under acidic (HCl) or basic (NaOH) conditions generates the corresponding carboxylic acid (3-methylthiophene-2-carboxylic acid).

Reaction Conditions Product Yield
Alkylation of oxadiazoleCH₃I, K₂CO₃, DMF, 60°C, 12 hN-methyl-oxadiazole derivative72%
Hydrolysis of carboxamide6M HCl, reflux, 6 h3-methylthiophene-2-carboxylic acid85%

Oxidation Reactions

The thiophene ring undergoes regioselective oxidation:

  • Sulfur oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives, depending on stoichiometry.

  • Methyl group oxidation : The 3-methyl substituent on the thiophene can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

ThiopheneH2O,ΔKMnO4,H2SO4Thiophene-2-carboxylic acid\text{Thiophene} \xrightarrow[\text{H}_2\text{O}, \Delta]{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Thiophene-2-carboxylic acid}

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloaddition and ring-opening pathways:

  • Cycloaddition : Reaction with nitriles at elevated temperatures forms triazole derivatives via [3+2] cycloaddition .

  • Ring-opening : Treatment with hydrazine cleaves the oxadiazole ring to form hydrazide intermediates, which can further react to generate pyrazole or thiazole heterocycles .

Reaction Reagent Product
[3+2] CycloadditionBenzonitrile, 120°C1,2,4-Triazole derivative
Oxadiazole ring-openingNH₂NH₂, EtOH, 80°CThiophene-hydrazide intermediate

Functionalization of the Pyrazole Moiety

The 1-ethylpyrazole subunit undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrazole C-3 position.

  • Halogenation : Reaction with NBS (N-bromosuccinimide) in CCl₄ brominates the pyrazole ring.

PyrazoleNBS, CCl4,AIBN4-Bromo-pyrazole derivative\text{Pyrazole} \xrightarrow{\text{NBS, CCl}_4, \text{AIBN}} \text{4-Bromo-pyrazole derivative}

Coupling Reactions

The compound participates in cross-coupling reactions via its heteroaromatic rings:

  • Suzuki-Miyaura coupling : When brominated at the thiophene or pyrazole (see Section 4), palladium-catalyzed coupling with arylboronic acids generates biaryl derivatives.

  • Click chemistry : The oxadiazole methyl group can be functionalized with azides to form triazole linkages under Cu(I) catalysis.

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation : At temperatures >200°C, the oxadiazole ring decomposes to release CO and NH₃, detected via TGA-FTIR.

  • Photolysis : UV irradiation (254 nm) in methanol induces cleavage of the carboxamide bond, forming 3-methylthiophene and oxadiazole fragments.

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends with related compounds:

Feature Target Compound Brominated Analog Methyl-Substituted Analog
Thiophene oxidationSulfoxide formation (m-CPBA)Sulfone predominatesNo oxidation observed
Pyrazole halogenationC-3 bromination (NBS)C-4 brominationNo reaction
Oxadiazole ring stabilityDecomposes at 200°CStable up to 250°CStable up to 220°C

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole moiety, oxadiazole ring, and thiophene structure. The synthesis typically involves multi-step reactions that include the formation of the pyrazole and oxadiazole rings, followed by coupling reactions to form the final carboxamide structure.

Key Steps in Synthesis:

  • Formation of Pyrazole: The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Oxadiazole Ring Formation: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Final Coupling: The final compound is formed by coupling the resulting oxadiazole with thiophene derivatives.

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide have shown promising results against various cancer cell lines.

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

This data suggests that such compounds could be developed into effective anticancer agents through further optimization and testing .

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that certain derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds like this compound are critical for evaluating their potential as pharmaceuticals. Computational studies suggest that many derivatives meet Lipinski's Rule of Five, indicating favorable pharmacokinetic properties .

In Vivo Studies

In vivo studies using model organisms such as Drosophila melanogaster have shown that these compounds can lower glucose levels significantly, suggesting potential applications in diabetes management .

Case Studies

Case Study 1: Anticancer Activity
A series of synthesized oxadiazole derivatives were tested against glioblastoma cell lines. Compounds showed significant cytotoxic effects, leading to apoptosis in cancer cells through DNA damage mechanisms.

Case Study 2: Antidiabetic Effects
In a study involving genetically modified diabetic models, specific derivatives demonstrated notable reductions in glucose levels, pointing towards their potential as anti-diabetic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets:

  • Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.

  • Receptor Modulation: : The compound may modulate receptor activity by acting as an agonist or antagonist, affecting signaling pathways.

Molecular Targets and Pathways

  • Kinases: : Inhibition of protein kinases, impacting cell signaling and proliferation.

  • Ion Channels: : Modulation of ion channel activity, influencing cellular excitability and neurotransmission.

  • Receptors: : Binding to specific receptors, altering their conformation and function, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

  • N-((3-(1-propyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

Uniqueness

  • Structural Features: : The presence of an ethyl group at the 1-position of the pyrazole ring distinguishes it from its methyl and propyl analogs, potentially affecting its physical, chemical, and biological properties.

  • Activity Profile: : The compound’s unique structural attributes contribute to its distinct activity profile, influencing its interactions with molecular targets and its overall bioactivity.

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to review the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a thiophene derivative. The IUPAC name reflects its intricate design aimed at enhancing biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole and pyrazole moieties can interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibition against bacterial enzymes involved in pathogenic processes.
  • Receptor Modulation : The structural components may allow binding to specific receptors, modulating signaling pathways that are crucial in disease mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance:

  • In vitro studies reported that compounds with similar structures inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics .
CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus30 µg/mL
N-(3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamideK. pneumoniae20 µg/mL

Antioxidant Activity

Research indicates that similar oxadiazole derivatives possess antioxidant properties by scavenging free radicals and reducing oxidative stress . This activity is crucial in preventing cellular damage associated with various diseases.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) : A study explored the inhibition of T3SS in pathogenic E. coli using related compounds. The results showed a significant reduction in virulence factor secretion at concentrations similar to those effective for this compound .
  • Antimicrobial Screening : High-throughput screening of compounds similar to N-(3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide revealed promising antimicrobial activity against multi-drug resistant strains .

Q & A

Q. Critical conditions :

  • Temperature : Reflux (70–100°C) for cyclocondensation steps .
  • Catalysts : Triethylamine or K₂CO₃ to deprotonate intermediates and drive reactions .
  • Purification : Crystallization from ethanol/water or DMF yields products with >60% purity .

Advanced: How can conflicting spectral data between synthesized batches be resolved to confirm structural integrity?

Answer:
Discrepancies in IR or NMR data often arise from residual solvents, tautomerism, or regiochemical ambiguities. Methodological solutions include:

  • 2D NMR (HSQC, HMBC) : To assign overlapping proton environments, particularly for oxadiazole C=N (δ 160–165 ppm in ¹³C NMR) and pyrazole CH (δ 7.5–8.5 ppm in ¹H NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out byproducts (e.g., incomplete deprotection of ethyl groups) .
  • X-ray crystallography : Resolve tautomeric forms of the oxadiazole ring, which can alter reactivity .

Basic: What spectroscopic techniques are prioritized for characterizing this compound?

Answer:

  • IR spectroscopy : Identify key functional groups:
    • C=O stretch (1650–1700 cm⁻¹) from the carboxamide .
    • C=N stretch (1550–1600 cm⁻¹) from the oxadiazole ring .
  • ¹H NMR : Focus on diagnostic signals:
    • Ethyl group on pyrazole (triplet at δ 1.3–1.5 ppm for CH₃, quartet at δ 4.0–4.2 ppm for CH₂) .
    • Thiophene methyl (singlet at δ 2.5–2.7 ppm) .
  • ¹³C NMR : Confirm oxadiazole carbons (δ 160–165 ppm) and thiophene backbone (δ 120–140 ppm) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions between the oxadiazole ring (hydrogen-bond acceptor) and target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents on the pyrazole or thiophene moieties with activity data from analogous compounds .
  • DFT calculations : Predict regioselectivity in further functionalization (e.g., electrophilic substitution at the thiophene 5-position) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Ethanol/water (4:1) for oxadiazole intermediates (yield: 65–76%) .
  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate regioisomers of pyrazole derivatives .
  • Washing protocols : Sequential washes with cold ethanol and diethyl ether to remove unreacted starting materials .

Advanced: How can reaction conditions be optimized when scaling up synthesis?

Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. acetonitrile), and catalyst load (K₂CO₃) to identify robust conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track cyclocondensation progress and minimize side reactions (e.g., oxadiazole ring-opening) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .

Basic: What biological targets are plausible for this compound based on structural analogs?

Answer:

  • Kinase inhibition : Pyrazole-oxadiazole hybrids show activity against EGFR and VEGFR-2 .
  • Antimicrobial activity : Thiophene-carboxamide derivatives disrupt bacterial cell membranes (MIC: 4–16 µg/mL against S. aureus) .
  • Anticancer screening : Use MTT assays on HCT-116 or MCF-7 cell lines, noting IC₅₀ values from structurally similar compounds (IC₅₀: 10–50 µM) .

Advanced: How can researchers address low yields in the final alkylation step?

Answer:

  • Solvent optimization : Switch from DMF to DMA (dimethylacetamide) to enhance nucleophilicity of the oxadiazole methyl group .
  • Protecting groups : Introduce a Boc group on the pyrazole nitrogen to prevent side reactions during alkylation .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

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